molecular formula C22H20N4O2S B2442267 (Z)-N-(4-((2-cyano-2-(4-(4-ethoxyphenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide CAS No. 477187-28-3

(Z)-N-(4-((2-cyano-2-(4-(4-ethoxyphenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide

Cat. No.: B2442267
CAS No.: 477187-28-3
M. Wt: 404.49
InChI Key: SQMOQCCBHVSYHH-LGMDPLHJSA-N
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Description

(Z)-N-(4-((2-cyano-2-(4-(4-ethoxyphenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide is a useful research compound. Its molecular formula is C22H20N4O2S and its molecular weight is 404.49. The purity is usually 95%.
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Biological Activity

(Z)-N-(4-((2-cyano-2-(4-(4-ethoxyphenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological properties, and relevant research findings, providing a comprehensive overview of its potential applications.

Chemical Structure and Synthesis

The compound features a thiazole ring, a cyano group, and an ethoxyphenyl moiety. The synthesis typically involves multiple steps, including the formation of the thiazole ring via reaction with isothiocyanates, followed by vinylation through Knoevenagel condensation. The final product is obtained through coupling with an appropriate amine under acidic or basic conditions .

Antitumor Activity

Research indicates that compounds containing thiazole rings exhibit significant antitumor properties. For instance, thiazole derivatives have shown cytotoxic effects against various cancer cell lines. In particular, studies have demonstrated that the presence of electron-donating groups on the phenyl ring enhances activity. For example, certain thiazole analogs exhibited IC50 values below 2 µg/mL against A-431 and Jurkat cell lines .

Compound Cell Line IC50 (µg/mL) Mechanism
Compound 9A-4311.61 ± 1.92Bcl-2 inhibition
Compound 10Jurkat1.98 ± 1.22Apoptosis induction

Anticonvulsant Activity

Thiazole derivatives have also been evaluated for anticonvulsant properties. A study on various thiazole-integrated compounds revealed promising anticonvulsant activity, with some derivatives effectively preventing seizures in animal models .

Antimicrobial Activity

There is emerging evidence that compounds similar to this compound may exhibit antimicrobial activity. Thiazole-based compounds have been synthesized and tested against bacterial strains, showing varying degrees of efficacy .

The biological activity of this compound is thought to involve its interaction with specific molecular targets such as enzymes or receptors. The thiazole ring and cyano group are crucial for binding interactions that may inhibit or modulate enzyme activity .

Case Studies and Research Findings

  • Antitumor Efficacy : A series of thiazole derivatives were tested against human cancer cell lines, revealing structure-activity relationships (SARs) that underscore the importance of substituents on the phenyl ring for enhancing cytotoxicity.
  • Anticonvulsant Studies : Compounds were evaluated in vivo for their ability to prevent seizures induced by pentylenetetrazol (PTZ), demonstrating significant protective effects.
  • Antimicrobial Research : Thiazole derivatives were screened against various pathogens, indicating potential as new antimicrobial agents.

Properties

IUPAC Name

N-[4-[[(Z)-2-cyano-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]ethenyl]amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2S/c1-3-28-20-10-4-16(5-11-20)21-14-29-22(26-21)17(12-23)13-24-18-6-8-19(9-7-18)25-15(2)27/h4-11,13-14,24H,3H2,1-2H3,(H,25,27)/b17-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQMOQCCBHVSYHH-LGMDPLHJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)NC(=O)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC=C(C=C3)NC(=O)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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